molecular formula C9H14F2O B6151982 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanal CAS No. 1934573-89-3

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanal

Cat. No.: B6151982
CAS No.: 1934573-89-3
M. Wt: 176.20 g/mol
InChI Key: ORSKSECPCWEEQR-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanal is a fluorinated aldehyde featuring a cyclobutyl ring substituted with two fluorine atoms at the 3-position and two methyl groups at the 2-position of the propanal backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No.

1934573-89-3

Molecular Formula

C9H14F2O

Molecular Weight

176.20 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanal

InChI

InChI=1S/C9H14F2O/c1-8(2,6-12)3-7-4-9(10,11)5-7/h6-7H,3-5H2,1-2H3

InChI Key

ORSKSECPCWEEQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC(C1)(F)F)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanal typically involves the functionalization of organic molecules with fluorine substituents. One common approach is the use of ethyl 3,3-difluorocyclobutanecarboxylate as a synthetic intermediate. This intermediate can be further modified through various chemical reactions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the reaction of dichloroketene with tert-butyl or benzyl vinyl ether. These methods allow for the efficient production of the compound in multigram quantities .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include 3,3-difluorocyclobutanol, 3,3-difluorocyclobutanone, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biological processes and the exertion of specific effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The target compound’s distinct difluorocyclobutyl group differentiates it from analogues with aromatic or cyclohexyl substituents. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanal 3,3-Difluorocyclobutyl C₁₁H₁₆F₂O 206.25* Rigid cyclobutyl ring; electron-withdrawing F atoms
3-(3-Fluorophenyl)-2,2-dimethylpropanal 3-Fluorophenyl C₁₁H₁₃FO 180.22 Aromatic ring; moderate polarity
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal 4,4-Difluorocyclohexyl C₁₁H₁₈F₂O 204.26 Flexible cyclohexyl ring; lipophilic
3-[2-(Trifluoromethyl)phenyl]propanal 2-Trifluoromethylphenyl C₁₀H₉F₃O 202.18 Strongly electron-withdrawing CF₃ group
3-(4-Ethylphenyl)-2,2-dimethylpropanal 4-Ethylphenyl C₁₃H₁₈O 190.28 Ethyl group enhances hydrophobicity

*Calculated based on molecular formula.

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